molecular formula C16H25NO3 B2901358 N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide CAS No. 105026-81-1

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide

Cat. No.: B2901358
CAS No.: 105026-81-1
M. Wt: 279.38
InChI Key: MGRVMTGNRVNIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide typically involves the acylation of dopamine with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 0°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling and neurotransmission.

    Medicine: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.

    Industry: Used in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide involves its interaction with dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to effects such as neuroprotection and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dihydroxyphenyl)ethyl]decanamide
  • N-[2-(3,4-Dihydroxyphenyl)ethyl]hexanamide
  • N-[2-(3,4-Dihydroxyphenyl)ethyl]butanamide

Uniqueness

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide is unique due to its specific chain length, which influences its lipophilicity and ability to cross biological membranes. This property makes it particularly effective in interacting with cellular components and exerting its biological effects .

Biological Activity

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide, also known as CGP3466B, is a compound of significant interest due to its biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H23N1O3
  • Molecular Weight : 263.35 g/mol

CGP3466B functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and reduced transcriptional activity. By inhibiting HDACs, CGP3466B promotes a more relaxed chromatin state, enhancing gene expression associated with cell differentiation and apoptosis.

Biological Activities

  • HDAC Inhibition : CGP3466B has been shown to selectively inhibit HDAC activity, which can lead to:
    • Induction of apoptosis in cancer cells.
    • Modulation of inflammatory responses.
    • Enhancement of neuronal survival in neurodegenerative models .
  • Neuroprotective Effects : Research indicates that CGP3466B may offer neuroprotective benefits in models of neurodegeneration:
    • It has been observed to reduce neuronal cell death in models of Huntington's disease and other neurodegenerative conditions by promoting the expression of neuroprotective genes .
  • Antiproliferative Effects : In various cancer cell lines, CGP3466B exhibits antiproliferative properties:
    • Studies have demonstrated that it can inhibit the proliferation of head and neck cancer cells when used in combination with other therapeutic agents .

Table 1: Summary of Key Research Findings on CGP3466B

StudyModelFindings
Neurodegenerative ModelsReduced apoptosis and enhanced neuronal survival.
Head and Neck Cancer CellsSynergistic antiproliferative effects with gefitinib.
Various Cancer Cell LinesInduction of apoptosis associated with HDAC inhibition.

Detailed Research Insights

  • In a study examining the effects of CGP3466B on head and neck cancer cell lines, it was found that the compound not only inhibited HDAC activity but also enhanced the efficacy of gefitinib, a common treatment for this type of cancer. The combination led to a significant reduction in cell viability compared to either treatment alone .
  • Another investigation highlighted CGP3466B's ability to modulate gene expression related to inflammation and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-16(20)17-11-10-13-8-9-14(18)15(19)12-13/h8-9,12,18-19H,2-7,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRVMTGNRVNIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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